molecular formula C7H11N3 B575281 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine CAS No. 185796-62-7

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine

Cat. No.: B575281
CAS No.: 185796-62-7
M. Wt: 137.186
InChI Key: IRSOKACBCIJZAV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine is a chemical compound belonging to the class of imidazopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of a precursor compound with hydrazine-hydrate in ethanol at reflux temperature . This reaction forms the key intermediate, which can then be further processed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine-hydrate for reduction and various oxidizing agents for oxidation. The conditions typically involve refluxing in ethanol or other suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
  • 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine is unique due to its specific interaction with GABA receptors, which is not commonly observed in other similar compounds. This makes it a valuable compound for research in neuroscience and pharmacology .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-1-2-7-3-9-5-10(7)4-6/h3,5-6H,1-2,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSOKACBCIJZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185796-62-7
Record name 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine
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